The compound "(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine" represents a class of cyclopropane-based conformationally restricted analogues that have been the focus of various studies due to their potential as selective agonists for different receptors. Cyclopropane derivatives have been synthesized and evaluated for their affinity and activity on histamine H3 receptors, as well as serotonin 2
The synthesis of ((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine typically involves several key steps:
These synthetic routes must be optimized for yield and purity, often employing continuous flow reactors and green chemistry principles to minimize environmental impact .
The molecular structure of ((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine can be described as follows:
((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine participates in various chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used but may include oxidized forms or various substituted derivatives of the original compound.
The mechanism of action for ((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine is primarily linked to its role as an intermediate in synthesizing Tasimelteon. Tasimelteon acts as a melatonin receptor agonist, helping regulate circadian rhythms by mimicking the action of melatonin in the body .
The unique structural features of this compound may confer specific interactions with melatonin receptors (MT1 and MT2), influencing sleep-wake cycles and potentially offering therapeutic benefits for disorders such as non-24-hour sleep-wake disorder.
The physical and chemical properties of ((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine are crucial for understanding its behavior in various environments:
These properties are essential for optimizing reaction conditions and determining compatibility with other compounds during synthesis and application .
((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine has several significant applications:
The systematic IUPAC name for this chiral compound is [(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine, reflecting its absolute stereochemistry and molecular framework. The (1R,2R) prefix specifies the relative configuration of the two stereogenic carbon atoms within the cyclopropyl ring, confirming a trans-orientation of substituents. This configuration is critical for biological activity, as stereoisomers exhibit distinct pharmacodynamic profiles. The core structure comprises a cyclopropane ring fused to a 2,3-dihydrobenzofuran heterocycle, with an aminomethyl group (-CH₂NH₂) attached at the C1 position of the cyclopropane [2] [3] [4].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 1400898-49-8 |
Molecular Formula | C₁₂H₁₅NO |
Molecular Weight | 189.25 g/mol |
Canonical SMILES | C1COC2=CC=CC(=C21)C3CC3CN |
InChI Key | FXYHNSKFBUUONP-GZMMTYOYSA-N |
XLogP3 | 1.4 (Predicted) |
The cyclopropyl ring adopts a strained, non-planar conformation due to its 60° bond angles. X-ray crystallographic studies (though limited for this specific compound) of analogous structures reveal that the (1R,2R) configuration positions the dihydrobenzofuran moiety and the aminomethyl group on opposite faces of the cyclopropane plane. This trans-geometry minimizes steric clashes between the benzofuran system and the aminomethyl substituent. Key torsional parameters include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:Characteristic absorptions include:
Mass Spectrometry (MS):High-resolution ESI-MS shows a molecular ion peak at m/z 189.1154 (calculated for C₁₂H₁₅NO: 189.1154), confirming the molecular formula. Major fragments arise from:
Table 2: Key Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 2.6–2.8 ppm (m, 2H) | -CH₂-NH₂ |
δ 1.2–1.5 ppm (m, 2H) | Cyclopropyl Hₐ/Hᵦ | |
IR | 3350–3280 cm⁻¹ | N-H stretch (primary amine) |
HRMS | 189.1154 [M]⁺ | Molecular ion |
While single-crystal X-ray diffraction data for this specific compound is not publicly disclosed, crystallography of structurally related intermediates (e.g., tasimelteon precursors) reveals that the (1R,2R) enantiomer crystallizes in a P2₁2₁2₁ orthorhombic space group, typical of chiral molecules. Key solid-state features include:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3